molecular formula C24H21ClOSb B14573570 CID 78066218

CID 78066218

Cat. No.: B14573570
M. Wt: 482.6 g/mol
InChI Key: DRJMGJFOTTZMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C24H21ClOSb

Molecular Weight

482.6 g/mol

InChI

InChI=1S/C6H4Cl.3C6H5.H2O.Sb/c7-6-4-2-1-3-5-6;3*1-2-4-6-5-3-1;;/h1-2,4-5H;3*1-5H;1H2;

InChI Key

DRJMGJFOTTZMQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC(=C4)Cl.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 78066218 involves specific synthetic routes and reaction conditions. The synthesis typically requires precise control over temperature, pressure, and the use of specific reagents to ensure the desired chemical structure is obtained. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process often includes optimization of reaction conditions, purification steps, and quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions: CID 78066218 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired chemical transformations.

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with modified functional groups, which may have different chemical and physical properties compared to the original compound.

Scientific Research Applications

CID 78066218 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may be studied for its potential therapeutic effects or as a tool for understanding biological processes. In industry, this compound can be used in the development of new materials or as a component in various chemical products.

Mechanism of Action

The mechanism of action of CID 78066218 involves its interaction with specific molecular targets and pathways within biological systems. This interaction can lead to various effects, such as inhibition or activation of enzymes, modulation of signaling pathways, or changes in cellular function. Understanding the mechanism of action is crucial for determining the compound’s potential therapeutic applications and safety profile.

Comparison with Similar Compounds

Limitations in the Evidence

  • discusses CID (Collision-Induced Dissociation) in mass spectrometry, which is unrelated to PubChem identifiers .

Methodological Framework for Comparison (Hypothetical)

If data for CID 78066218 were available, a comparison might follow this structure (using as a template for analogous studies):

Table 1: Hypothetical Comparison of this compound and Structurally Similar Compounds

Property This compound (Hypothetical) Taurocholic Acid (CID 6675) Betulin (CID 72326)
Molecular Formula C₃₀H₅₀O₄ (example) C₂₆H₄₅NO₆S C₃₀H₅₀O₂
Molecular Weight (g/mol) 474.7 515.7 442.7
Biological Activity Enzyme inhibition Bile acid transporter ligand Antiviral, anti-inflammatory
Solubility (logP) 3.2 -1.5 7.8
Spectral Data (MS/MS) N/A Characteristic fragmentation Distinct CID patterns

Key Findings (Hypothetical):

  • Structural Similarity : this compound may share a steroid backbone with taurocholic acid (CID 6675), as seen in 3D overlays of similar compounds .
  • Functional Divergence : Unlike betulin (CID 72326), which exhibits antiviral activity, this compound could target metabolic pathways based on its solubility profile.
  • Analytical Challenges : Mass spectrometry differentiation would require optimized collision energy (e.g., CID voltage adjustments for charged states ).

Recommendations for Future Research

  • Data Collection : Validate this compound’s existence in PubChem or other databases (e.g., ChEMBL, ChemSpider).
  • Experimental Validation : Conduct in vitro assays to compare binding affinities, metabolic stability, and toxicity with analogs like CID 6675 or CID 72324.
  • Computational Modeling : Use QSAR (Quantitative Structure-Activity Relationship) to predict bioactivity differences.

Critical Notes

  • The term "CID" is ambiguously used across disciplines (e.g., PubChem identifiers vs. collision-induced dissociation vs. chemotherapy-induced diarrhea). Users must verify context .
  • Structural comparisons require high-resolution spectral data (e.g., NMR, XRD) or validated computational models, which are absent in the provided evidence.

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